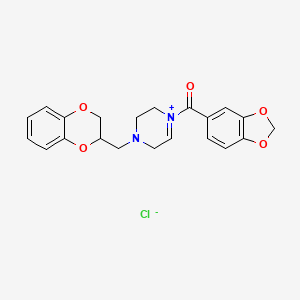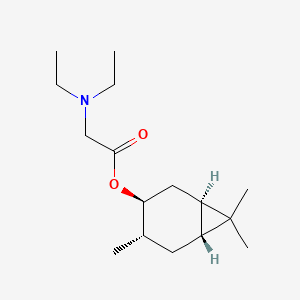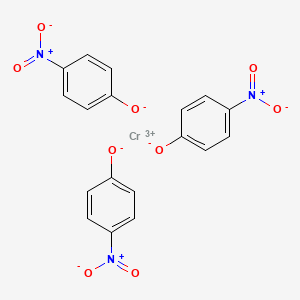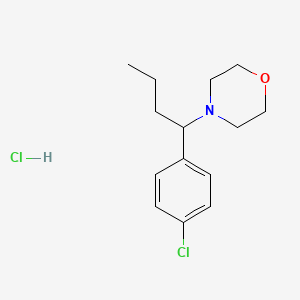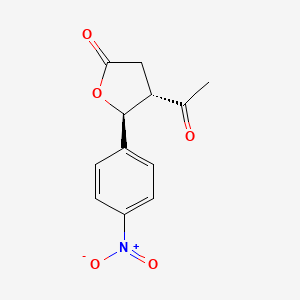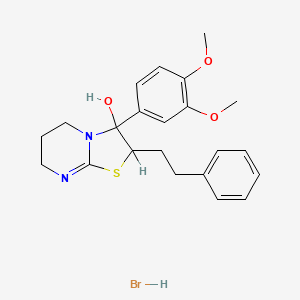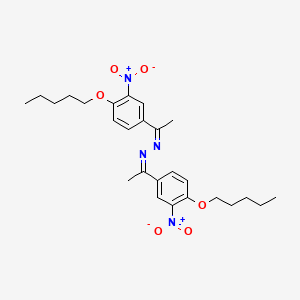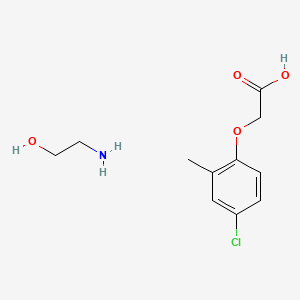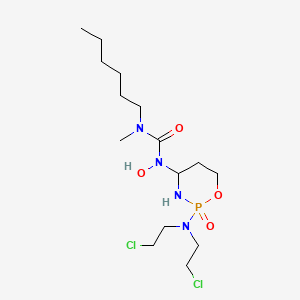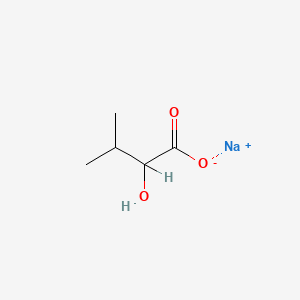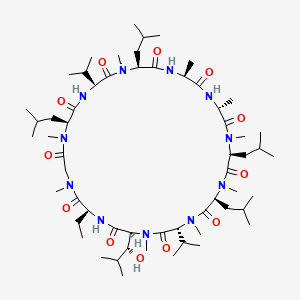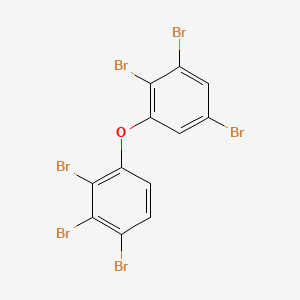
2,2',3,3',4,5'-Hexabromodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,3’,4,5’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₄Br₆O and a molecular weight of 643.584 g/mol . This compound is part of a group of chemicals known for their flame-retardant properties, making them valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled temperatures to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5’-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous bromination reactions in large reactors, followed by purification steps to isolate the desired product . The final product is then subjected to quality control measures to ensure its purity and effectiveness as a flame retardant .
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,3’,4,5’-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, less brominated diphenyl ethers, and substituted diphenyl ethers .
Scientific Research Applications
2,2’,3,3’,4,5’-Hexabromodiphenyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,5’-Hexabromodiphenyl ether involves its interaction with biological molecules. It can bind to and disrupt the function of hormone receptors, leading to endocrine disruption . Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components . The compound’s lipophilic nature allows it to accumulate in fatty tissues, leading to long-term exposure and potential toxicity .
Comparison with Similar Compounds
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another PBDE with similar flame-retardant properties but different bromination pattern.
2,2’,3,4,4’,5’-Hexabromodiphenyl ether: Similar in structure but with a different arrangement of bromine atoms.
Uniqueness: 2,2’,3,3’,4,5’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects . Its distinct properties make it a valuable compound for studying the behavior and impact of PBDEs in various environments .
Properties
CAS No. |
446254-88-2 |
|---|---|
Molecular Formula |
C12H4Br6O |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
1,2,3-tribromo-4-(2,3,5-tribromophenoxy)benzene |
InChI |
InChI=1S/C12H4Br6O/c13-5-3-7(15)10(16)9(4-5)19-8-2-1-6(14)11(17)12(8)18/h1-4H |
InChI Key |
YURCHLXPAGSJHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC2=C(C(=CC(=C2)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


